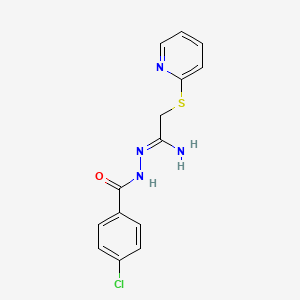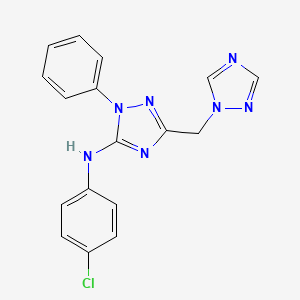
4-methoxybenzyl 2H-chromene-3-carboxylate
Overview
Description
“4-methoxybenzyl 2H-chromene-3-carboxylate” is a chemical compound with the molecular formula C18H16O4 . It is a type of heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-amino-4H-chromenes with various substitutions on the 4H-chromene scaffold were efficiently prepared through a multi-component approach of a one-pot reaction of an ethyl cyanoacetate, aromatic aldehyde, and miscellaneous enolizable CeH-activated acidic molecules .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused with a dihydropyran ring . The absence of a double bond between C-2 and C-3 in the chromanone structure distinguishes it from chromone, leading to significant variations in biological activities .
Scientific Research Applications
Synthetic Methodologies and Chemical Diversity
The versatility of 4-methoxybenzyl 2H-chromene-3-carboxylate derivatives in synthetic chemistry is highlighted by the synthesis of novel compounds with significant cytotoxic activity against human cancer cell lines. Such activities are facilitated by the utilization of diverse methoxybenzenes-substituted 2H/4H-chromene derivatives. These compounds, obtained through nucleophilic substitution and promoted by Lewis acid catalysis, demonstrate the potential of these derivatives in developing anticancer agents. Notably, compounds with specific substitutions showed promising cytotoxic activity, hinting at the critical role of structural modification in biological activity enhancement (Reddy et al., 2017).
Photochromic Materials and Natural Product Synthesis
The application extends to the synthesis of photochromic materials and biologically active natural products. Chromene chromium carbene complexes have been utilized in the synthesis of naphthopyran and naphthopyrandione units, crucial in photochromic materials. The benzannulation reactions involved highlight a unique pathway towards synthesizing complex structures that are significant in materials science (Rawat et al., 2006).
Antibacterial and Antioxidant Properties
The derivatives of this compound have shown notable antibacterial and antioxidant properties. Research focused on the synthesis of new derivatives has revealed compounds with high levels of antibacterial activity against various bacterial strains. This indicates the potential of these compounds in developing new antibacterial agents. Additionally, some derivatives have been characterized and evaluated for their antioxidant activities, further underscoring the chemical diversity and potential therapeutic uses of these compounds (Behrami & Dobroshi, 2019).
Metalloradical Catalysis and Material Science
The metalloradical approach to synthesizing 2H-chromenes using cobalt(III)-carbene radicals illustrates an innovative pathway in material science. This method demonstrates the formation of 2H-chromenes through radical addition to terminal alkynes, showcasing the potential of metalloradical catalysis in organic synthesis. Such processes could lead to novel materials with unique optical properties, contributing to the development of new photoresponsive materials (Paul et al., 2014).
properties
IUPAC Name |
(4-methoxyphenyl)methyl 2H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-20-16-8-6-13(7-9-16)11-22-18(19)15-10-14-4-2-3-5-17(14)21-12-15/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNSOQOMZKUGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213002 | |
| Record name | (4-Methoxyphenyl)methyl 2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338419-77-5 | |
| Record name | (4-Methoxyphenyl)methyl 2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338419-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxyphenyl)methyl 2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-[2-(4-chloroanilino)vinyl]-3-(2-chloro-6-fluorophenyl)-4-isoxazolecarboxylate](/img/structure/B3127498.png)
![N-(tert-butyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3127503.png)
![6-Phenyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-4-pyridazinecarbonitrile](/img/structure/B3127507.png)

![Methyl 2-[(4-benzyl-1-phthalazinyl)sulfanyl]acetate](/img/structure/B3127519.png)
![5-methyl-3-{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-4-isothiazolecarbonitrile](/img/structure/B3127536.png)

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B3127546.png)

![Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127555.png)
![Methyl 3-[(2-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3127573.png)


![5-[3-(Trifluoromethyl)phenyl]sulfinylthiadiazole](/img/structure/B3127596.png)